molecular formula C14H15N3O4 B2473975 ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1375415-14-7

ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2473975
CAS RN: 1375415-14-7
M. Wt: 289.291
InChI Key: NYDVVZHEVRRPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of ethyl triazole carboxylate, substituted with a 4-methoxyphenyl group and a 2-oxoethyl group. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions, often serving as a scaffold in the synthesis of more complex molecules. The presence of the 4-methoxyphenyl and 2-oxoethyl groups could influence the reactivity of the triazole ring and direct certain reactions .

Scientific Research Applications

Synthesis and Chemical Properties

A pivotal application of ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate involves its synthesis and exploration of chemical properties. Chen, Liu, and Chen (2010) described an efficient method for synthesizing this compound using a "click chemistry" approach, exploiting the reaction between ethyl diazoacetate and aryl imines derived from 4-methoxyaniline. The reaction, mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene, yields fully substituted 1,2,3-triazoles with the presence of the 4-carboxy group, which can be easily modified into other functional groups (Chen, Liu, & Chen, 2010). Additionally, Pokhodylo and Obushak (2018) developed a method for selective synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates, further emphasizing the compound's versatility in chemical synthesis and the potential for various chemical transformations (Pokhodylo & Obushak, 2018).

Interaction Analysis and Molecular Characterization

The interaction between the molecules of this compound and other chemical entities has been a subject of interest. Ahmed et al. (2020) synthesized derivatives of this compound and analyzed the π-hole tetrel bonding interactions using Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations. The study highlighted the nucleophilic/electrophilic nature of the -COOEt and -CO- groups and how substituents affect the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).

Sensor Development

A novel application in sensor technology was reported by Zhang et al. (2015), who developed a bifunctional sensor based on Au-Fe3O4 nanoparticles modified by ethyl 1-(2-(3′,4′-dihydroxyphenyl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate (ETC). The sensor showed high selectivity for Cd2+ ions due to the coordination interaction between cadmium and ETC, inducing aggregation of the nanoparticles and consequent changes in UV–vis spectra and transverse relaxation time (Zhang et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many triazole derivatives exhibit biological activity and are used as pharmaceuticals or agrochemicals .

Future Directions

The study of triazole derivatives is a vibrant field due to their wide range of biological activities. This specific compound could potentially be explored for various applications, depending on its biological activity and physicochemical properties .

properties

IUPAC Name

ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-3-21-14(19)12-8-17(16-15-12)9-13(18)10-4-6-11(20-2)7-5-10/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDVVZHEVRRPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.